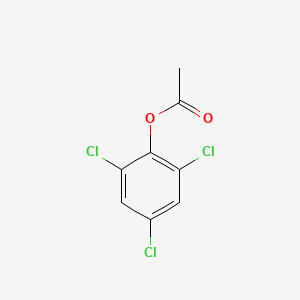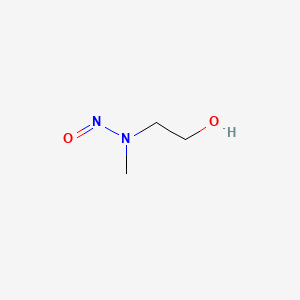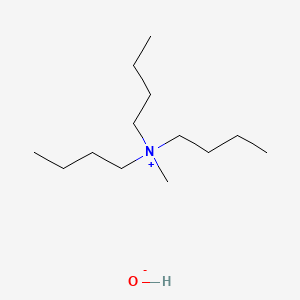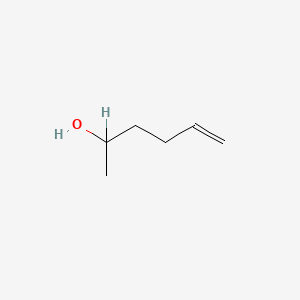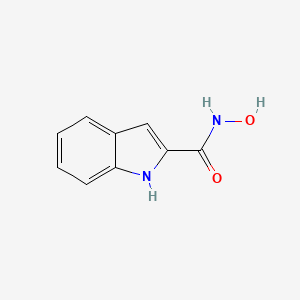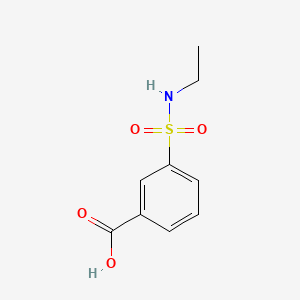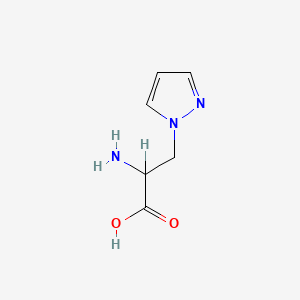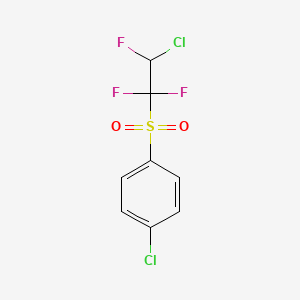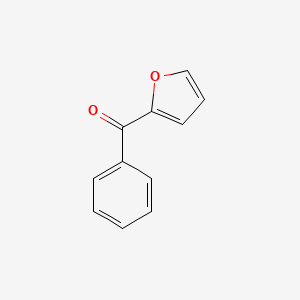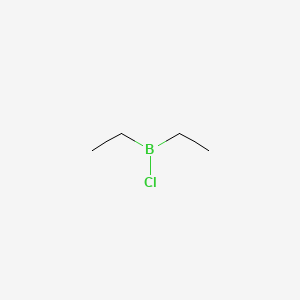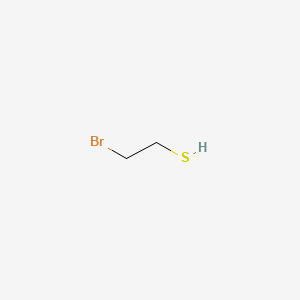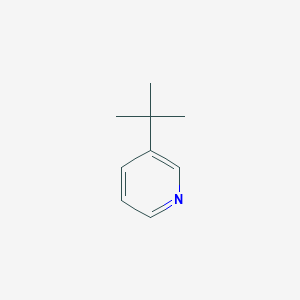
3-(Terc-butil)piridina
Descripción general
Descripción
3-(Tert-butyl)pyridine is a type of pyridine derivative. Pyridines are basic heterocyclic organic compounds, structurally related to benzene, and composed of a six-membered ring with five carbon atoms and a nitrogen atom .
Synthesis Analysis
3-(Tert-butyl)pyridine has been synthesized from neopentyl alcohol in a 16% overall yield through a five-step sequence. The steps involved are the cycloaddition of α-tert-butylacrolein to butyl vinyl ether and conversion of the resulting dihydropyran derivative into the pyridine base .Molecular Structure Analysis
The molecular formula of 3-(Tert-butyl)pyridine is C9H13N. It has a molecular weight of 135.21 . The structure of 3-(Tert-butyl)pyridine includes a pyridine ring with a tert-butyl group attached to the 3rd carbon in the ring .Physical And Chemical Properties Analysis
3-(Tert-butyl)pyridine is a liquid at room temperature. It has a refractive index of 1.493 and a density of 0.911 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Cúmulos de Tiolatos de Plata
La 3-(Terc-butil)piridina se utiliza en la preparación de cúmulos de tiolatos de plata. Estos cúmulos están construidos por cuatro tipos de bloques estructurales, incluyendo el monómero PyAg (tBuS)2, el dímero Py2Ag2 (tBuS)2, el trímero Py3Ag3 (tBuS)3 y el hexámero (4-ap)6Ag6 (iPrS)6 . Los ligandos de piridina tienen una influencia importante en la construcción de cúmulos de tiolatos de plata y sus longitudes de enlace Ag–SR .
Celdas Solares de Perovskita
La this compound se utiliza en el desarrollo de células solares de perovskita. Se utiliza como material de transporte de huecos (HTM) para mejorar la estabilidad ambiental y térmica de las células solares . Se ha logrado una alta eficiencia de conversión de potencia del 18,4 % para los dispositivos con TBATFSI, que es más alta que la de los dispositivos de control con LiTFSI y TBP (18,1 %) .
Síntesis de Complejos de Manganeso-Salen
La this compound se utiliza en la síntesis de complejos de manganeso-salen (salen = N,N′ - bis (salicilideno)etilendiamina) .
Síntesis de Ácido 3-Butilisonicotínico
La this compound también se utiliza como material de partida para la síntesis de ácido 3-butilisonicotínico .
Celdas Solares Sensibilizadas con Tinte
La this compound es un aditivo específico del electrolito redox en células solares sensibilizadas con tinte y células solares de TiO2 sensibilizadas con tinte .
Actividad Antiproliferativa
Se diseñaron, sintetizaron y evaluaron compuestos basados en el esqueleto molecular de 4,5,6,7-tetrahidrotieno [2,3- c ]piridina y 4,5,6,7-tetrahidrobenzo [ b ]tiofeno, caracterizados por la presencia de un residuo 3′,4′,5′-trimetoxianilino y un grupo ciano o alcoxicarbonilo en su posición 2 o 3, para determinar su actividad antiproliferativa en un panel de líneas celulares cancerosas .
Safety and Hazards
Mecanismo De Acción
Target of Action
3-(Tert-butyl)pyridine is a compound that has been found to have significant effects in various applications. In the context of dye-sensitized solar cells, it acts as a specific additive of redox electrolyte . In the context of antifungal activity, it has been found to interact with Sterol 14-alpha demethylase (CYP51) protein from Candida albicans .
Mode of Action
The mode of action of 3-(Tert-butyl)pyridine depends on its application. In dye-sensitized solar cells, it interacts with the redox electrolyte to enhance the performance of the cells . In antifungal applications, it inhibits the formation of yeast to mold as well as ergosterol formation by interacting with the CYP51 protein .
Biochemical Pathways
In the context of antifungal activity, it has been found to inhibit the biosynthesis of ergosterol, a crucial component of fungal cell membranes .
Pharmacokinetics
A related compound, cp-533,536, has been studied in rats, and it was found that the compound was extensively metabolized and predominantly excreted in feces
Result of Action
The result of the action of 3-(Tert-butyl)pyridine varies depending on its application. In dye-sensitized solar cells, it enhances the performance of the cells . In antifungal applications, it exhibits potent activity against Candida spp., including several multidrug-resistant strains .
Action Environment
The action environment can significantly influence the efficacy and stability of 3-(Tert-butyl)pyridine. For instance, in the fabrication of perovskite solar cells, the addition of 4-tert-butylpyridine (tBP) into the perovskite precursor can increase the moisture resistance and improve the crystallinity of the perovskite film .
Propiedades
IUPAC Name |
3-tert-butylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-9(2,3)8-5-4-6-10-7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUIIWHYTLCORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334484 | |
| Record name | 3-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38031-78-6 | |
| Record name | 3-tert-butylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


